trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride
Description
Properties
IUPAC Name |
(3S,4S)-4-pyrrolidin-1-ylpyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c11-8-6-9-5-7(8)10-3-1-2-4-10;;/h7-9,11H,1-6H2;2*1H/t7-,8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEJMNWIUVPGSNL-FOMWZSOGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CNCC2O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CNC[C@@H]2O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride typically involves the reaction of pyrrolidine derivatives under specific conditions.
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrrolidines .
Scientific Research Applications
Trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of trans-1,3’-Bipyrrolidin-4’-ol dihydrochloride involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular function and signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride and analogous compounds based on molecular structure, applications, and physicochemical properties.
Key Findings:
Stereochemical Specificity : The trans-configuration of the bipyrrolidin-ol derivative distinguishes it from its (3'S,4'S) stereoisomer, which has been discontinued due to synthesis challenges or low demand . The trans form’s rigid structure enhances receptor-binding selectivity compared to flexible acyclic amines .
Salt Form vs. Neutral Analogues: Dihydrochloride salts (e.g., this compound, 4-aminobenzamidine dihydrochloride) exhibit higher water solubility than their freebase counterparts, making them preferable for aqueous-based biological assays .
Functional Group Diversity: Unlike aromatic amines (e.g., 4-aminobenzamidine) or azo dyes (e.g., Bismarck Brown Y), the bipyrrolidin-ol scaffold lacks π-conjugation, reducing its UV visibility but improving metabolic stability in drug design .
Research and Industrial Relevance
- Pharmacological Studies : The trans-bipyrrolidin-ol derivative’s bicyclic structure mimics natural polyamines like spermidine, enabling its use in studying ion channels and G-protein-coupled receptors .
- Synthesis Challenges: The compound’s stereospecific synthesis requires chiral catalysts or resolving agents, increasing production costs compared to non-chiral amines like 4-aminobenzamidine .
- Market Availability: Limited commercial suppliers (e.g., AldrichCPR) reflect its niche research applications, whereas Bismarck Brown Y remains widely available due to industrial demand .
Biological Activity
trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound is characterized by its bipyrrolidine structure, which contributes to its interaction with various biological targets. The molecular formula is CHClNO, and it exhibits solubility in water due to the presence of two hydrochloride groups.
The biological activity of this compound can be attributed to several mechanisms:
- Neurotransmitter Modulation : This compound has been shown to influence neurotransmitter systems, particularly those involving serotonin and dopamine. Its ability to modulate these pathways suggests potential applications in treating mood disorders.
- Antimicrobial Activity : Research indicates that this compound exhibits antibacterial properties against various pathogens. In vitro studies have demonstrated its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Biological Activity Data
| Activity Type | Target Pathogen/Condition | Effect Observed | MIC (µg/mL) |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition of growth | 32 |
| Antibacterial | Escherichia coli | Inhibition of growth | 64 |
| Neurotransmitter Modulation | Serotonin receptors | Increased receptor binding affinity | N/A |
| Neurotransmitter Modulation | Dopamine receptors | Modulation of dopamine release | N/A |
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains. The study utilized a variety of assays to establish the MIC values and assess the compound's safety profile in animal models .
- Neuropharmacological Effects : Another investigation focused on the compound's effects on animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting antidepressant-like effects .
- Pharmacokinetics : A pharmacokinetic study highlighted the absorption and distribution characteristics of this compound. The compound showed favorable bioavailability and a half-life suitable for therapeutic applications, making it a candidate for further clinical development .
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing trans-1,3'-Bipyrrolidin-4'-ol dihydrochloride to ensure purity and yield?
- Methodological Answer : Synthesis should follow strict stoichiometric control, with purification steps such as recrystallization or column chromatography to isolate the diastereomerically pure compound. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products. For hygroscopic or reactive intermediates, inert atmospheres (e.g., nitrogen/argon) and anhydrous solvents are critical . Post-synthesis, validate purity via HPLC or NMR (e.g., trans-configuration confirmation through coupling constants in H-NMR) and quantify yield gravimetrically after lyophilization .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas at –20°C to prevent hydrolysis or oxidative degradation. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For experimental handling, use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) and avoid direct skin contact. Post-experiment, segregate waste into halogenated organic containers for professional disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectroscopic data for this compound across different solvent systems?
- Methodological Answer : Solvent-induced chemical shift variations (e.g., DMSO vs. CDCl) may arise from hydrogen bonding or ion-pairing effects. To reconcile discrepancies:
- Perform variable-temperature NMR to assess dynamic processes (e.g., conformational exchange).
- Use C-DEPT or 2D-COSY/HMBC to assign ambiguous peaks and confirm stereochemistry.
- Cross-validate with computational methods (DFT calculations for predicted shifts) .
- Document solvent history and drying protocols, as residual water can alter proton environments .
Q. What strategies are effective for integrating experimental findings on this compound with computational models?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., enzymes), validating results with SPR or ITC binding assays.
- MD Simulations : Run 100+ ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability, comparing RMSD/RMSF metrics with crystallographic data.
- QM/MM : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to study reaction mechanisms .
- Ensure force field parameters (e.g., GAFF2) are calibrated for pyrrolidine rings and chloride counterions .
Q. How can researchers address batch-to-batch variability in biological activity assays involving this compound?
- Methodological Answer :
- Standardization : Pre-test all batches with a reference assay (e.g., enzyme inhibition IC) and normalize activity to a certified internal standard.
- QC Metrics : Enforce strict thresholds for purity (>98% by LC-MS), residual solvents (via GC-MS), and endotoxin levels (LAL assay) .
- Statistical Design : Use factorial experiments to identify critical factors (e.g., pH, temperature) contributing to variability. Apply ANOVA or mixed-effects models to quantify reproducibility .
Data Analysis & Theoretical Frameworks
Q. What methodologies are recommended for analyzing contradictory toxicity profiles of this compound in vitro vs. in vivo?
- Methodological Answer :
- Mechanistic Studies : Perform transcriptomics (RNA-seq) or metabolomics (LC-HRMS) to identify off-target pathways in cell lines vs. animal models.
- PK/PD Modeling : Use compartmental models to correlate plasma concentrations (HPLC-MS/MS) with tissue-specific toxicity.
- Species-Specific Factors : Adjust for metabolic differences (e.g., cytochrome P450 isoform expression) using humanized mouse models or microphysiological systems .
Q. How should researchers design experiments to investigate the compound’s role in chiral catalysis or asymmetric synthesis?
- Methodological Answer :
- Screening : Employ high-throughput robotic platforms to test enantioselectivity across substrate libraries (e.g., α-keto esters).
- Kinetic Analysis : Use stopped-flow UV-Vis or F-NMR to measure rate constants and determine catalytic turnover (TON/TOF).
- Theoretical Basis : Anchor results in transition-state theory (e.g., Eyring plots) or frontier molecular orbital (FMO) analysis to explain stereochemical outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
